N-Hydroxy-2,6-dimethoxynicotinimidamide
Description
N-Hydroxy-2,6-dimethoxynicotinimidamide is a nicotinamide derivative featuring a pyridine ring substituted with methoxy groups at positions 2 and 6, along with an N-hydroxyimidamide functional group. Its chemical reactivity and safety profile may be inferred from analogs discussed below.
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
N'-hydroxy-2,6-dimethoxypyridine-3-carboximidamide |
InChI |
InChI=1S/C8H11N3O3/c1-13-6-4-3-5(7(9)11-12)8(10-6)14-2/h3-4,12H,1-2H3,(H2,9,11) |
InChI Key |
RNJSWDUKOCITRQ-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=NC(=C(C=C1)/C(=N/O)/N)OC |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=NO)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-2,6-dimethoxynicotinimidamide typically involves the reaction of 2,6-dimethoxynicotinic acid with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-2,6-dimethoxynicotinimidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.
Major Products
Scientific Research Applications
N-Hydroxy-2,6-dimethoxynicotinimidamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-Hydroxy-2,6-dimethoxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy and methoxy groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in therapeutic outcomes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features and physicochemical properties of N-Hydroxy-2,6-dimethoxynicotinimidamide with related compounds:
*Estimated based on analogs; exact data unavailable in provided evidence.
Key Observations:
- Substituent Effects: The 2,6-dimethoxy groups in the target compound likely increase steric hindrance and lipophilicity compared to mono-methoxy analogs like N-Hydroxy-6-methoxynicotinimidamide . This may influence solubility and membrane permeability.
- Core Structure Differences : The pyridine ring in nicotinamide derivatives (e.g., N-Hydroxy-6-methoxynicotinimidamide) introduces electronic effects distinct from benzene-based compounds like N-Hydroxy-2,6-dimethylaniline .
Enzyme Interaction
- N-Hydroxy-2-AAF () : A structurally distinct aromatic amine, N-Hydroxy-2-AAF, inhibits mitochondrial enzymes (e.g., MAO-B and tryptophan 3-hydroxylase) via metabolic activation. This suggests that N-hydroxy groups in aromatic compounds may broadly interact with enzymatic targets .
Metabolic Pathways
- N-Hydroxy Metabolites : Both N-Hydroxy-2-AAF and N-Hydroxy-2,6-dimethylaniline require metabolic activation (e.g., via cytochrome P450) to exert biological effects. This implies that the target compound’s N-hydroxyimidamide group may undergo similar activation, influencing its pharmacokinetic profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
